Ethyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C7H10F2O3. This compound features a cyclopropane ring substituted with a hydroxymethyl group and a carboxylate ester group, along with two fluorine atoms. The presence of the cyclopropane ring imparts significant strain to the molecule, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with 2,2-difluoro-1-(hydroxymethyl)ethylene in the presence of a transition metal catalyst such as rhodium or copper. The reaction is carried out under an inert atmosphere, often at low temperatures to control the reactivity of the diazo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Ethyl 2,2-difluoro-3-(carboxymethyl)cyclopropane-1-carboxylate.
Reduction: Ethyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-methanol.
Substitution: Ethyl 2-azido-2-fluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate.
Scientific Research Applications
Ethyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylate ester group.
Uniqueness
This compound is unique due to the combination of its cyclopropane ring, fluorine atoms, and ester group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H10F2O3 |
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Molecular Weight |
180.15 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H10F2O3/c1-2-12-6(11)5-4(3-10)7(5,8)9/h4-5,10H,2-3H2,1H3 |
InChI Key |
OSNZGWMCBKPEDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C1(F)F)CO |
Origin of Product |
United States |
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